3-(Benzyloxy)cyclobutanecarbonitrile

Vue d'ensemble

Description

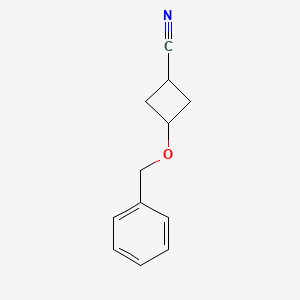

3-(Benzyloxy)cyclobutanecarbonitrile: is an organic compound with the molecular formula C12H13NO It is a cyclobutane derivative where a benzyloxy group is attached to the third carbon of the cyclobutane ring, and a nitrile group is attached to the first carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by cyclization to form the cyclobutane ring . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Benzyloxy)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Nitrile group reduction can yield 3-(benzyloxy)cyclobutylamine.

Substitution: Various substituted cyclobutanecarbonitriles can be formed depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-(Benzyloxy)cyclobutanecarbonitrile is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)cyclobutanecarbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways .

Comparaison Avec Des Composés Similaires

- 3-(Phenylmethoxy)cyclobutanecarbonitrile

- 3-(Methoxy)cyclobutanecarbonitrile

- 3-(Ethoxy)cyclobutanecarbonitrile

Comparison: 3-(Benzyloxy)cyclobutanecarbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Activité Biologique

3-(Benzyloxy)cyclobutanecarbonitrile is a compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone methyltransferases, particularly G9a and GLP. These enzymes are involved in the regulation of gene expression through histone modification, and their dysregulation has been implicated in various cancers and inflammatory diseases.

Key Mechanisms:

- Inhibition of Histone Methylation : The compound selectively inhibits G9a with over 1000-fold selectivity compared to other methyltransferases, leading to a decrease in H3K9me2 levels in cancer cells .

- Induction of Apoptosis : In vitro studies have shown that treatment with this compound can induce apoptosis in leukemia cell lines while exhibiting minimal cytotoxicity towards solid tumor cell lines .

- Impact on Cell Proliferation : The compound has demonstrated anti-proliferative effects, particularly in leukemia models, suggesting potential as a therapeutic agent for hematological malignancies .

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Prostate Cancer Treatment : In a study involving PC3 cells, treatment with this compound resulted in a significant reduction in H3K9me2 levels, indicating effective inhibition of histone methylation and subsequent effects on gene expression related to cancer progression .

- Leukemia Models : The compound was tested against various leukemia cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation. These findings suggest its potential utility as part of combination therapies for leukemia .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes metabolic transformations primarily through cytochrome P450 enzymes. Its stability under physiological conditions is favorable for therapeutic applications, although further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs.

Propriétés

IUPAC Name |

3-phenylmethoxycyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPBFHWOFVDCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.